molecular formula C13H21ClN2O B5422109 N-benzyl-2-(4-morpholinyl)ethanamine hydrochloride

N-benzyl-2-(4-morpholinyl)ethanamine hydrochloride

Cat. No.: B5422109
M. Wt: 256.77 g/mol
InChI Key: GNZOGEQARBAKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-(4-morpholinyl)ethanamine hydrochloride” is a chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of a similar compound, “(4-Benzyl-2-morpholinyl)methanamine”, is represented by the SMILES string NCC1OCCN (C1)CC2=CC=CC=C2 . The InChI key is CKZVBXBEDDAEFE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4-Benzyl-2-morpholinyl)methanamine”, are as follows: It has an empirical formula of C12H18N2O and a molecular weight of 206.28 . It is a solid compound .

Safety and Hazards

The safety information for “(4-Benzyl-2-morpholinyl)methanamine” indicates that it is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if you feel unwell .

Properties

IUPAC Name

N-benzyl-2-morpholin-4-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15;/h1-5,14H,6-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZOGEQARBAKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 100 mg of N-(2-chloroethyl)morpholine and 575 mg of benzylamine in 5 mL of CH3CN was refluxed for 2 h. The mixture was cooled to 25° C. and partitioned between dichloromethane and an aqueous sodium bicarbonate solution. The organic extracts were dried and the solvent was evaporated. The residual solvent was removed at high vacuum and the residue was dissolved in a large excess of methanolic HCl. The solvent was evaporated to give 60 mg of the product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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